molecular formula C14H10F4N2O2S B2949597 3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid CAS No. 514180-29-1

3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid

Cat. No.: B2949597
CAS No.: 514180-29-1
M. Wt: 346.3
InChI Key: DHRILOMJJCJGHF-UHFFFAOYSA-N
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Description

3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid (CAS 514180-29-1) is a fluorinated pyrimidine derivative with the molecular formula C₁₄H₁₀F₄N₂O₂S and a molecular weight of 346.31 . The compound features a pyrimidine core substituted with a 4-fluorophenyl group, a trifluoromethyl group, and a thioether-linked propanoic acid side chain.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O2S/c15-9-3-1-8(2-4-9)10-7-11(14(16,17)18)20-13(19-10)23-6-5-12(21)22/h1-4,7H,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRILOMJJCJGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)SCCC(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid, also known as CB32133343, is a chemical compound with significant biological activity. Its molecular formula is C14H10F4N2O2S, and it has been studied for its potential applications in pharmacology and biochemistry.

  • Molecular Weight : 346.3 g/mol
  • CAS Number : 514180-29-1
  • Structure : The compound features a pyrimidine ring substituted with fluorine and trifluoromethyl groups, which are known to enhance biological activity through improved binding affinity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of inhibiting specific enzymes and modulating receptor functions.

Enzyme Inhibition

One of the primary biological activities of this compound is its potential to inhibit enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can effectively inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Receptor Modulation

The compound may also interact with various receptors in the body. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing the compound's ability to cross cellular membranes and bind to target receptors. This characteristic could be beneficial in drug design for conditions like cancer or inflammatory diseases.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of similar compounds containing trifluoromethyl groups. The results indicated a significant reduction in pro-inflammatory cytokines when tested in vitro, suggesting that this compound could exhibit similar effects .
  • Pharmacokinetics Analysis : Another study focused on the pharmacokinetic properties of fluorinated pyrimidine derivatives. It was found that these compounds have favorable absorption and distribution characteristics, which could enhance their therapeutic efficacy when administered .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Enzyme InhibitionInhibits COX and LOX
Receptor ModulationEnhances binding affinity via lipophilicity
Anti-inflammatoryReduces pro-inflammatory cytokines
PharmacokineticsFavorable absorption and distribution

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related pyrimidine and pyridine derivatives with thioether-linked carboxylic acid chains. Key analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences
Target Compound C₁₄H₁₀F₄N₂O₂S 346.31 514180-29-1 4-Fluorophenyl, trifluoromethyl, propanoic acid
{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid C₁₃H₈F₄N₂O₂S 332.28 505049-36-5 Shorter chain (acetic acid)
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}butanoic acid C₁₅H₁₃F₃N₂O₂S 342.34 514180-40-6 Phenyl (vs. fluorophenyl), longer chain
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₁H₇F₃N₂O₂S₂ 320.31 505054-60-4 Thiophene substituent, shorter chain
3-((3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)propanamide C₁₈H₁₆F₃N₃O₂S 395.40 905772-31-8 Pyridine core, propanamide side chain

Key Observations :

  • Chain Length: The target compound’s propanoic acid chain balances lipophilicity and solubility better than shorter (acetic acid) or longer (butanoic acid) analogs .
  • Heterocyclic Core : Pyrimidine-based analogs (e.g., CAS 505049-36-5) may exhibit stronger π-π stacking interactions than pyridine derivatives (e.g., CAS 905772-31-8) .

Physicochemical and Pharmacokinetic Properties

  • Boiling Point: The butanoic acid analog (CAS 514180-40-6) has a higher boiling point (507.7°C) than the target compound, likely due to increased chain length and phenyl group hydrophobicity .
  • Molecular Weight : The target compound (346.31) falls within the ideal range for oral bioavailability (<500 Da), unlike the propanamide derivative (395.40), which may face permeability challenges .
  • Solubility: The trifluoromethyl group and fluorine atoms in the target compound improve metabolic stability but may reduce aqueous solubility compared to non-fluorinated analogs .

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